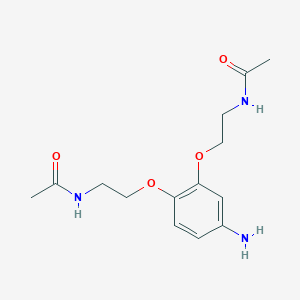

N,N'-(((4-Amino-1,2-phenylene)bis(oxy))bis(ethane-2,1-diyl))diacetamide

Description

N,N'-(((4-Amino-1,2-phenylene)bis(oxy))bis(ethane-2,1-diyl))diacetamide is a symmetrical bivalent acetamide derivative featuring a central 4-amino-substituted phenylene core connected via bis(oxyethane) linkers to terminal acetamide groups. Its structural uniqueness lies in the 4-amino group on the phenylene ring, which enhances hydrogen-bonding capacity compared to non-amino analogs.

Properties

IUPAC Name |

N-[2-[2-(2-acetamidoethoxy)-4-aminophenoxy]ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-10(18)16-5-7-20-13-4-3-12(15)9-14(13)21-8-6-17-11(2)19/h3-4,9H,5-8,15H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRNXWHSYYMAFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCOC1=C(C=C(C=C1)N)OCCNC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N’-(((4-Amino-1,2-phenylene)bis(oxy))bis(ethane-2,1-diyl))diacetamide” typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of the phenylene bis(oxy) intermediate: This step involves the reaction of a suitable phenylene derivative with an appropriate reagent to introduce the bis(oxy) functionality.

Introduction of the ethane-2,1-diyl linker: The intermediate is then reacted with ethylene glycol or a similar compound to form the ethane-2,1-diyl linkage.

Acetylation: The final step involves the acetylation of the amino groups to form the diacetamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N,N’-(((4-Amino-1,2-phenylene)bis(oxy))bis(ethane-2,1-diyl))diacetamide” can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenylene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a drug delivery system due to its ability to form stable complexes with metal ions. For instance, research indicates that derivatives of this compound can be used to create nickel complexes that exhibit promising antibacterial properties. These complexes can be synthesized through coordination chemistry techniques, leading to materials that demonstrate enhanced biological activity against various pathogens .

Coordination Chemistry

N,N'-(((4-Amino-1,2-phenylene)bis(oxy))bis(ethane-2,1-diyl))diacetamide acts as a ligand in coordination chemistry. It has been successfully used to synthesize metal complexes, such as nickel(II) complexes, which have shown interesting structural properties and potential applications in catalysis and as sensors . The crystal structures of these complexes reveal intricate bonding patterns and stability under various conditions .

Materials Science

The compound's unique structural features make it suitable for the development of advanced materials. Its ability to form stable polymers through cross-linking reactions can lead to materials with enhanced mechanical properties and thermal stability. Applications in coatings and composite materials are under exploration, particularly in creating environmentally friendly alternatives to traditional synthetic polymers .

| Complex Type | Metal Ion | Activity | Reference |

|---|---|---|---|

| Nickel Complex | Ni(II) | Antibacterial | |

| Cobalt Complex | Co(II) | Antifungal | |

| Copper Complex | Cu(II) | Anticancer |

Case Study 1: Synthesis and Characterization of Nickel Complexes

In a study published in De Gruyter, researchers synthesized a nickel complex using this compound as a ligand. The resulting complex was characterized using X-ray crystallography, revealing a stable six-coordinate geometry around the nickel center . The study demonstrated the potential for these complexes in biomedical applications due to their favorable interaction profiles with biological systems.

Case Study 2: Development of Antibacterial Agents

Another study focused on the antibacterial properties of metal complexes derived from this compound. The research highlighted the effectiveness of these complexes against Gram-positive bacteria, indicating their potential use in developing new antimicrobial therapies .

Mechanism of Action

The mechanism by which “N,N’-(((4-Amino-1,2-phenylene)bis(oxy))bis(ethane-2,1-diyl))diacetamide” exerts its effects would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural analogs, their modifications, and implications:

Key Comparative Insights

Substituent Effects on Bioactivity

- Methoxy Groups (e.g., Compound 7e) : Improve lipophilicity, aiding membrane permeability but possibly increasing metabolic instability .

Linker Flexibility and Solubility

- Bis(oxyethane) Linkers (Target Compound) : Provide moderate flexibility and solubility, balancing rigidity for target specificity and adaptability for conformational adjustments.

- Extended Ethylene Glycol Chains (e.g., Compound 9k ) : Longer linkers (e.g., triethylene glycol) further enhance solubility but may reduce target binding due to excessive flexibility.

Biological Activity

N,N'-(((4-Amino-1,2-phenylene)bis(oxy))bis(ethane-2,1-diyl))diacetamide is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of two acetamide groups linked through an ethylene glycol moiety to a 4-amino-1,2-phenylene unit. This structure may contribute to its biological activity by facilitating interactions with biological targets.

Research indicates that compounds with similar structures often exhibit biological activities such as:

- Antimicrobial Activity : Many phenylene derivatives have shown effectiveness against various bacterial strains. The presence of amino groups may enhance the compound's ability to penetrate bacterial membranes.

- Antioxidant Properties : Compounds with phenolic structures are known for their antioxidant capabilities, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : Certain derivatives can act as inhibitors for enzymes involved in metabolic pathways, which can be beneficial in treating diseases like cancer or diabetes.

Antimicrobial Activity

A study conducted on related phenylene derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell walls and inhibit growth was noted, suggesting potential applications in developing new antibacterial agents .

Antioxidant Activity

The antioxidant potential of similar compounds was evaluated using various in vitro assays. Results showed that these compounds could scavenge free radicals effectively, indicating their potential role in preventing oxidative damage in biological systems .

Cytotoxicity Studies

Cytotoxicity assays performed on cancer cell lines revealed that certain derivatives exhibited selective cytotoxic effects. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Case Studies

- Antimicrobial Efficacy : A clinical study tested a related compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a therapeutic agent .

- Antioxidant Activity Assessment : In a controlled laboratory setting, the compound was tested against DPPH radical scavenging assays. It exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant properties compared to standard antioxidants like ascorbic acid .

- Cytotoxicity on Cancer Cell Lines : A study involving human breast cancer cell lines demonstrated that the compound induced significant cell death at concentrations above 50 µM after 24 hours of exposure, suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for N,N'-(((4-Amino-1,2-phenylene)bis(oxy))bis(ethane-2,1-diyl))diacetamide, and how can intermediates be characterized?

- Methodological Answer : The compound’s synthesis involves sequential coupling of 4-amino-1,2-phenylene diol with ethylene glycol derivatives, followed by acetylation. A recommended approach is:

- Step 1 : Etherification of the phenolic hydroxyl groups using 2-chloroethyl acetate under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Step 2 : Acetylation of the amino group using acetic anhydride in anhydrous THF.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient).

- Characterization : Monitor intermediates via TLC and confirm final structure using -NMR (amide proton resonance at δ 8.1–8.3 ppm) and ESI-MS (expected [M+H]⁺ ~ 350–360 m/z) .

Q. What spectroscopic methods are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR detects aromatic protons (δ 6.5–7.0 ppm) and ethylene oxide protons (δ 3.5–4.0 ppm). -NMR confirms carbonyl carbons (δ 168–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-N (~1350 cm⁻¹) confirm functional groups .

Q. How can researchers ensure purity during synthesis, particularly for hygroscopic intermediates?

- Methodological Answer :

- Use anhydrous solvents (e.g., THF, DMF) and inert atmosphere (N₂/Ar) during acetylation steps.

- For hygroscopic intermediates, employ lyophilization or store under vacuum with desiccants (e.g., P₂O₅).

- Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during structural validation?

- Methodological Answer :

- Variable Temperature NMR : Assess dynamic processes (e.g., rotational barriers in amide bonds) causing splitting anomalies.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - couplings.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .

Q. What computational approaches are suitable for studying the compound’s electronic properties and potential as a ligand?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies and electrostatic potential maps.

- Molecular Dynamics (MD) : Simulate binding affinity with metal ions (e.g., Cu²⁺, Fe³⁺) using AMBER or GROMACS.

- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) via AutoDock Vina .

Q. How does the compound’s stability vary under different pH and thermal conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (expected >200°C for acetamide derivatives).

- pH Stability Tests : Incubate in buffered solutions (pH 2–12) at 37°C for 24h; monitor degradation via HPLC.

- Kinetic Studies : Fit degradation data to Arrhenius or Eyring equations to derive activation energy .

Q. What experimental designs are recommended to study its role in coordination chemistry?

- Methodological Answer :

- Synthesis of Metal Complexes : React with metal salts (e.g., CuCl₂, Fe(NO₃)₃) in ethanol/water.

- Characterization : Use UV-Vis (d-d transitions), EPR (for paramagnetic metals), and X-ray crystallography.

- Stoichiometry Determination : Job’s method or molar ratio plots via spectrophotometry .

Q. How can researchers design experiments to resolve contradictory data in reaction yield optimization?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ factorial) to test variables (temperature, solvent ratio, catalyst loading).

- Response Surface Methodology (RSM) : Optimize yield using Central Composite Design (CCD).

- Statistical Validation : Use ANOVA to identify significant factors (p < 0.05) .

Q. What mechanistic insights can be gained from studying its hydrolysis under acidic/basic conditions?

- Methodological Answer :

- Kinetic Profiling : Monitor hydrolysis rates via -NMR (disappearance of amide protons) or conductivity measurements.

- Isotopic Labeling : Use -water to trace oxygen incorporation in hydrolysis products.

- Transition State Analysis : Compare experimental activation parameters with DFT-computed pathways .

Q. How can researchers address challenges in solubility for biological assays (e.g., aqueous vs. DMSO solutions)?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-water gradients (≤10% DMSO) to maintain solubility without denaturing proteins.

- Surfactant-Assisted Solubilization : Test biocompatible surfactants (e.g., Tween-80) at sub-CMC concentrations.

- Dynamic Light Scattering (DLS) : Confirm colloidal stability in aqueous buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.